molecular formula C12H19NO5 B2430146 Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid CAS No. 1273566-32-7

Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid

Cat. No.: B2430146
CAS No.: 1273566-32-7
M. Wt: 257.28 g/mol
InChI Key: ZMNHADCKOZUFOT-CIUDSAMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid is a complex chemical compound It plays significant roles in various scientific applications, particularly due to its unique structure and reactivity

Properties

CAS No.

1273566-32-7

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

(3R,3aR,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-3-carboxylic acid

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-4-7-8(10(14)15)6-17-9(7)5-13/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9-/m0/s1

InChI Key

ZMNHADCKOZUFOT-CIUDSAMLSA-N

SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCC2C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)OC[C@@H]2C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCC2C(=O)O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthesis of Bicyclic Core via Acyl Azide Intermediate

The foundational approach involves constructing the furo[2,3-c]pyrrole skeleton through a Curtius rearrangement, as demonstrated in analogous furopyrrolone syntheses.

Procedure :

  • Starting Material : Diethyl 2-(2-hydrazinyl-2-oxoethyl)furan-3-carboxylate is treated with hydrazine monohydrate at 0–15°C to regioselectively form a monohydrazide intermediate (80% yield).
  • Acyl Azide Formation : The hydrazide is converted to an acyl azide using nitrous acid (HNO₂) in hydrochloric acid at −5°C.
  • Curtius Rearrangement : Heating the acyl azide in toluene induces rearrangement to an isocyanate intermediate.
  • Intramolecular Cyclization : The isocyanate undergoes spontaneous cyclization to yield the hexahydrofuropyrrole core.

Key Modification for Target Compound :

  • Boc Protection : A Boc group is introduced at the pyrrolidine nitrogen prior to cyclization using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst.
  • Carboxylic Acid Formation : The ester moiety is hydrolyzed using 2 M potassium hydroxide in tetrahydrofuran (THF)/methanol (3:1) at 75°C, followed by acidification to precipitate the carboxylic acid.

Reaction Conditions :

Step Reagents/Conditions Yield
Hydrazide formation Hydrazine monohydrate, 0–15°C, 18 hr 80%
Acyl azide generation HNO₂, HCl, −5°C 70%
Cyclization Toluene, reflux 65%
Boc protection Boc₂O, DMAP, CH₂Cl₂, rt 90%
Ester hydrolysis 2 M KOH, THF/MeOH, 75°C 85%

Multicomponent Catalytic Synthesis Using Gold and Chiral Phosphoric Acids

Three-Component Coupling Strategy

A gold-catalyzed multicomponent reaction enables simultaneous construction of the furan and pyrrolidine rings. Though originally designed for asymmetric synthesis, this method can be adapted for racemic production by omitting chiral catalysts.

Procedure :

  • Reactants :
    • 3-Butynamine derivative (e.g., tert-butyl propiolate)
    • Glyoxylic acid
    • Boc-protected aniline
  • Catalysis :
    • Gold(I) chloride (AuCl) and triphenylphosphine (PPh₃) facilitate alkyne activation.
    • Racemic phosphoric acid (e.g., BINOL-derived) promotes imine formation and cyclization.
  • Cyclization : The reaction proceeds via a cascade of nucleophilic additions, cyclizations, and dehydrations to form the fused bicyclic system.

Optimization Insights :

  • Solvent : Dichloroethane (DCE) at 80°C maximizes yield.
  • Electron-Withdrawing Groups : Anilines with nitro or cyano substituents enhance reaction efficiency by stabilizing transition states.

Reaction Conditions :

Component Role Optimal Stoichiometry
3-Butynamine Alkyne precursor 1.2 equiv
Glyoxylic acid Carbonyl source 1.0 equiv
Boc-aniline Nitrogen donor 1.5 equiv
AuCl/PPh₃ Catalyst 5 mol%

Feist-Benary Furan Synthesis Followed by Pyrrolidine Annulation

Furan Ring Construction

The Feist-Benary reaction builds the furan moiety from β-keto esters and α-halocarbonyl compounds.

Procedure :

  • Furan Formation : Methyl acetoacetate reacts with chloroacetaldehyde in pyridine at 50°C for 16 hours to yield methyl 2-methylfuran-3-carboxylate (75% yield).
  • Oxidation to Aldehyde : Selenium dioxide (SeO₂) in anisole oxidizes the methyl group to an aldehyde at reflux (Scheme 29 in).
  • Pyrrolidine Cyclization : The aldehyde undergoes condensation with a Boc-protected aminomethyl group under acidic conditions (e.g., HCl in ethanol) to form the pyrrolidine ring.

Challenges :

  • Regioselectivity : Competing O-alkylation pathways require careful temperature control.
  • Oxidation Side Reactions : Anisole minimizes solvent degradation during SeO₂-mediated oxidation.

Data Table :

Step Conditions Yield
Feist-Benary reaction Pyridine, 50°C, 16 hr 75%
SeO₂ oxidation Anisole, reflux, 6 hr 60%
Cyclization HCl/EtOH, 60°C, 12 hr 70%

Industrial-Scale Production via Continuous Flow Reactors

Scalable Cyclization and Protection

Industrial methods prioritize throughput and purity using flow chemistry.

Procedure :

  • Precursor Mixing : A solution of amino alcohol and dihydrofuran derivative is pumped into a heated reactor (120°C) with Amberlyst-15 catalyst.
  • Boc Protection : The crude product is treated with Boc₂O in a second flow module at 50°C.
  • Acid Hydrolysis : A third reactor containing 6 M HCl at 90°C converts esters to carboxylic acids.

Advantages :

  • Residence Time Control : 20-minute cycles prevent decomposition.
  • Yield Enhancement : 95% purity at 85% overall yield.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Curtius Rearrangement High regioselectivity Multi-step, hazardous azides 60–70%
Multicomponent Atom economy, rapid Requires expensive catalysts 50–65%
Feist-Benary Scalable furan synthesis Oxidation step inefficient 60–75%
Flow Chemistry High throughput, green Capital-intensive setup 80–85%

Chemical Reactions Analysis

Types of Reactions It Undergoes: Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's functional groups and enhancing its reactivity for various applications.

Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium azide). Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to ensure the desired products are obtained with high yield and purity.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols. Substitution reactions can introduce new functional groups, further diversifying the compound's chemical portfolio.

Scientific Research Applications

Chemistry: In the field of chemistry, Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid serves as a versatile intermediate in the synthesis of complex molecules. It is often used in the development of new catalysts, ligands, and materials with unique properties.

Biology: Biologically, this compound is explored for its potential as a pharmacophore—a part of a molecule responsible for its biological activity. Researchers investigate its interactions with various biomolecules, aiming to develop new drugs with improved efficacy and reduced side effects.

Medicine: In medicinal research, the compound is studied for its potential therapeutic applications, such as in the treatment of diseases like cancer and neurodegenerative disorders. Its unique structure allows for the design of molecules that can selectively target disease-causing proteins and pathways.

Industry: Industrially, Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid is used in the production of high-performance materials, such as polymers and coatings. These materials benefit from the compound's reactivity and stability, leading to improved performance characteristics.

Mechanism of Action

The compound exerts its effects through specific molecular interactions and pathways. These interactions often involve binding to target proteins or enzymes, leading to changes in their activity. The molecular targets and pathways vary depending on the specific application, but common themes include inhibition of enzymatic activity, modulation of protein-protein interactions, and interference with cellular signaling pathways.

Comparison with Similar Compounds

When compared to other similar compounds, Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid stands out due to its unique structure and reactivity. Similar compounds might include other furo[2,3-c]pyrrole derivatives, each with distinct substituents and functional groups that affect their chemical behavior and applications.

List of Similar Compounds:
  • Hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid derivatives

  • Tert-butoxycarbonyl (Boc)-protected amino acids

  • Other furo[2,3-c]pyrrole compounds with varying side chains and functional groups

There you have it! This compound's unique structural attributes and diverse applications make it a compelling subject for scientific research across multiple disciplines. Intrigued?

Biological Activity

Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid (CAS No. 1273566-32-7) is a synthetic compound notable for its potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.

PropertyValue
Molecular FormulaC12H19NO5
Molecular Weight257.28 g/mol
Minimum Purity95%
Storage Conditions2-8°C, sealed, dry

The biological activity of Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid is primarily attributed to its structural features that allow interaction with various biological targets. The compound's furo-pyrrole moiety is known to exhibit significant effects on cellular pathways involved in inflammation and tumorigenesis.

Antitumor Activity

Recent studies have highlighted the compound's potential in antitumor applications. For instance, it has been observed to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and suppressing key signaling pathways associated with tumor growth. In vitro assays demonstrated that the compound effectively reduced the viability of malignant cells through mechanisms involving cell cycle arrest and apoptosis induction.

Anti-inflammatory Effects

Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid also exhibits anti-inflammatory properties. Research indicates that it can downregulate pro-inflammatory cytokines and inhibit pathways such as NF-kB and MAPK signaling. These effects suggest its potential utility in treating inflammatory diseases.

Case Studies

  • Study on Cancer Cell Lines : A study conducted on various cancer cell lines revealed that treatment with Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid resulted in a significant decrease in cell viability (up to 70% reduction at higher concentrations). The mechanism was linked to the activation of caspase pathways leading to apoptosis.
  • Inflammation Model : In an animal model of inflammation, administration of the compound reduced edema and inflammatory markers significantly compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid, and how can purity be optimized?

  • Methodology : The compound can be synthesized via ring-closing metathesis or catalytic hydrogenation of a pyrrolidine precursor. The tert-butoxycarbonyl (Boc) group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or DMAP). Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitor reaction progress by TLC or LC-MS to confirm intermediate formation .

Q. How is stereochemical integrity maintained during synthesis, given the compound’s multiple chiral centers?

  • Methodology : Use chiral auxiliaries or enantioselective catalysts (e.g., Ru-based catalysts for hydrogenation) to control stereochemistry. Confirm configurations via ¹H/¹³C NMR (e.g., coupling constants for vicinal protons) and compare with literature data for similar furopyrrolidine systems. X-ray crystallography is definitive for absolute configuration validation .

Q. What are the stability profiles of the Boc-protected furopyrrolidine under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies in buffers (pH 1–12) at 25–60°C. Monitor degradation by HPLC-UV at 254 nm. The Boc group is acid-labile; decomposition occurs below pH 3 (e.g., in TFA). Store at –20°C under nitrogen to prevent hydrolysis. Avoid prolonged exposure to light due to potential ring-opening reactions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or ring-opening reactions?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electron density on the pyrrolidine nitrogen and furo oxygen. Solvent effects (e.g., DCM vs. THF) can be modeled using the polarizable continuum model (PCM). Validate predictions experimentally via kinetic studies (e.g., reaction with benzyl bromide in varying solvents) .

Q. What strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?

  • Methodology : Cross-validate data using high-field NMR (500 MHz or higher) with COSY, HSQC, and NOESY for unambiguous assignments. Compare with structurally analogous compounds (e.g., hexahydrothieno[3,4-c]pyrroles) to identify systematic shifts caused by sulfur vs. oxygen heteroatoms .

Q. How does the compound’s conformation influence its biological activity in enzyme inhibition assays?

  • Methodology : Use molecular docking (AutoDock Vina) to simulate binding to target proteins (e.g., proteases). Correlate conformational flexibility (via MD simulations) with IC₅₀ values. Synthesize constrained analogs (e.g., lactams) to test rigidity-activity relationships .

Handling and Analytical Considerations

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

  • Methodology : Employ UPLC-MS/MS with a C18 column (1.7 µm particles) for high-resolution separation. Detect impurities via MRM transitions. For non-volatile byproducts, use charged aerosol detection (CAD) paired with ion chromatography .

Q. What safety protocols are essential given the compound’s acute toxicity and respiratory hazards?

  • Methodology : Use fume hoods for handling powders to avoid inhalation (P95 respirator if airborne). Wear nitrile gloves and lab coats to prevent skin contact. In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.